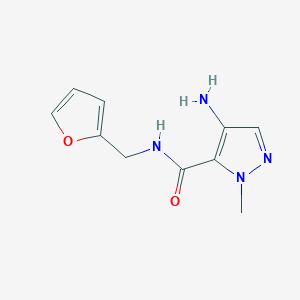

4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a furan-2-ylmethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable furan derivative.

Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

4-amino-N-(furan-2-ylmethyl)benzenesulfonamide: This compound has a similar furan-2-ylmethyl group but differs in the core structure, which is a benzenesulfonamide instead of a pyrazole.

4-amino-N-(thiazol-2-yl)benzene sulfonamide: This compound features a thiazole ring instead of a pyrazole ring.

Uniqueness

4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and the pyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS Number: 7017497) is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O2, with a molecular weight of 224.23 g/mol. Its structure features a pyrazole ring substituted with an amino group and a furan moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines:

The compound demonstrated potent inhibitory effects on cell proliferation, particularly in breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, with IC50 values indicating high potency.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase, which is crucial for cell cycle regulation. Inhibition of this kinase leads to cell cycle arrest and apoptosis in cancer cells .

- Apoptosis Induction : Studies have reported that the compound induces apoptosis in various cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins .

- VEGF Inhibition : Computational studies suggest that it may also act as an inhibitor of vascular endothelial growth factor receptor (VEGFR) pathways, further contributing to its anticancer efficacy .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study on Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated various pyrazole derivatives, including our compound of interest, against multiple cancer cell lines. The results indicated that the tested compound had a significant cytotoxic effect on Hep-2 cells with an IC50 value of 3.25 mg/mL, showcasing its potential as an effective therapeutic agent against head and neck cancers .

Mechanistic Insights

Another investigation utilized molecular docking studies to elucidate the binding interactions between this compound and target proteins involved in tumor progression. The study highlighted strong binding affinities for both VEGFR and FGFR, supporting its role as an anti-cancer agent .

Properties

IUPAC Name |

4-amino-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-14-9(8(11)6-13-14)10(15)12-5-7-3-2-4-16-7/h2-4,6H,5,11H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKNAAQUXZMNKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.